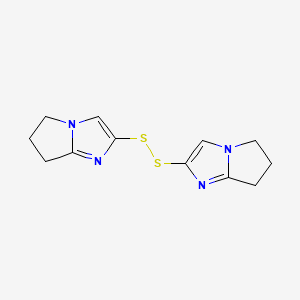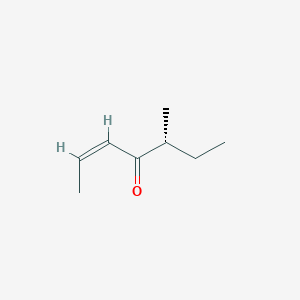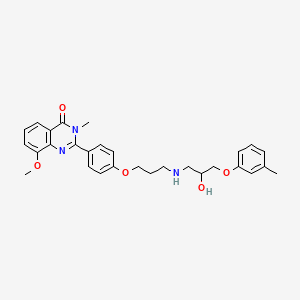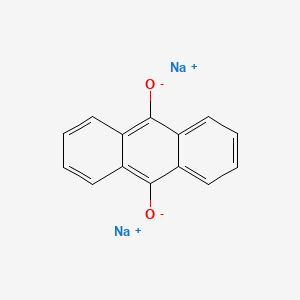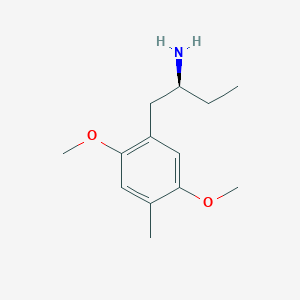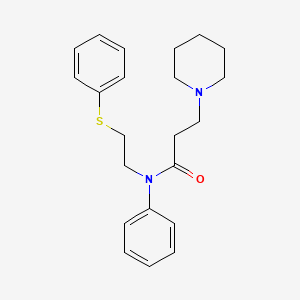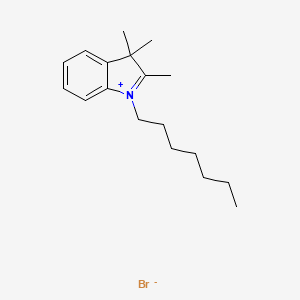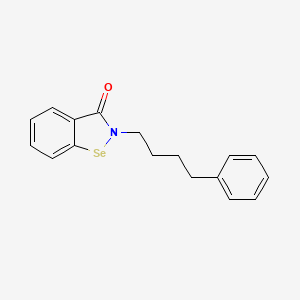
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is a selenium-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- typically involves the reaction of a selenoamide with an appropriate halide. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalyst: Catalysts such as palladium or copper may be used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for selenium-containing compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: Selenium compounds can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and cellular components. Selenium compounds can modulate redox reactions and influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic functions.
Selenomethionine: Another selenium-containing amino acid with various biological functions.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other selenium compounds.
Propiedades
Número CAS |
81744-14-1 |
|---|---|
Fórmula molecular |
C17H17NOSe |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
2-(4-phenylbutyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C17H17NOSe/c19-17-15-11-4-5-12-16(15)20-18(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2 |
Clave InChI |
ZXGGIJPIROCVGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3[Se]2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

